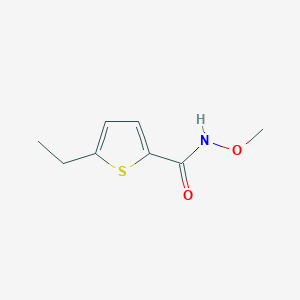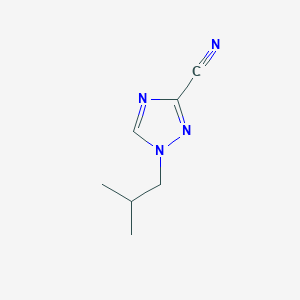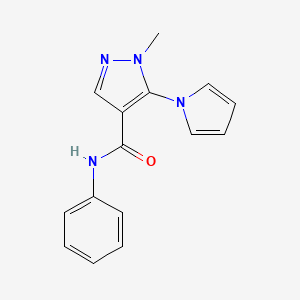
1-methyl-N-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPPC belongs to the class of pyrazole derivatives and has been investigated for its pharmacological effects on various biological systems.
作用機序
The mechanism of action of MPCC is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine system, which is involved in the regulation of movement, cognition, and emotion. MPCC may also exert its effects through the inhibition of inflammatory mediators and the modulation of pain perception.
Biochemical and Physiological Effects:
MPCC has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which may improve motor function and cognitive performance. MPCC has also been shown to reduce inflammation and pain perception.
実験室実験の利点と制限
One advantage of using MPCC in lab experiments is its high potency and selectivity for specific biological systems. However, one limitation is its relatively low solubility, which may require the use of solubilizing agents or alternative delivery methods.
将来の方向性
There are several future directions for the study of MPCC. One area of interest is the investigation of its potential therapeutic effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of MPCC and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of MPCC involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 1-methyl-1H-pyrrole-2-carboxaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
1-methyl-N-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic effects on various biological systems. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. MPCC has also been investigated for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
1-methyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-15(19-9-5-6-10-19)13(11-16-18)14(20)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEJQTKZQGQKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)

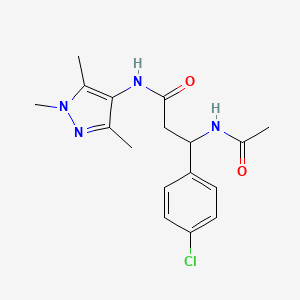
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)

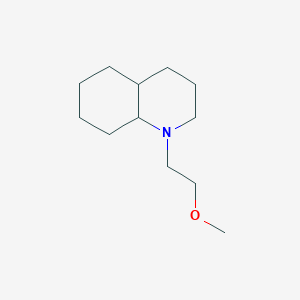

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

